2-(3-Hydroxypropyl)aminopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(pyridin-2-ylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-7-3-6-10-8-4-1-2-5-9-8/h1-2,4-5,11H,3,6-7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTTQBQLTBUGHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30464994 | |
| Record name | 2-(3-Hydroxypropyl)aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19068-80-5 | |
| Record name | 2-(3-Hydroxypropyl)aminopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30464994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 2 3 Hydroxypropyl Aminopyridine and Its Analogs
Direct Synthetic Routes to 2-(3-Hydroxypropyl)aminopyridine
Direct routes to this compound typically involve the modification of a pre-existing pyridine (B92270) ring.
Reduction of 2-[(3-hydroxypropyl)amino]pyridine N-oxide
One viable pathway to this compound is through the deoxygenation of its corresponding N-oxide precursor, 2-[(3-hydroxypropyl)amino]pyridine N-oxide. The removal of the N-oxide functional group is a common strategy in pyridine chemistry, often employed after the N-oxide has been used to direct substitution to the 2- or 4-positions of the ring. google.com
A variety of reagents are capable of effecting this transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a widely used and efficient method, though it can sometimes lead to the reduction of other functional groups within the molecule. researchgate.netyoutube.com For substrates with sensitive functionalities, milder and more chemoselective methods are preferred. Phosphorus trichloride (B1173362) (PCl₃) is known to deoxygenate pyridine N-oxides, typically without causing the chlorination that can occur with reagents like phosphorus oxychloride (POCl₃). google.comyoutube.comstackexchange.com
Modern methods offer mild and highly selective alternatives. A palladium-catalyzed transfer oxidation, using a phosphine (B1218219) ligand like dppf and triethylamine (B128534) as the oxygen acceptor, can effectively deoxygenate N-oxides while preserving hydroxyl and other sensitive groups. organic-chemistry.orgresearchgate.net Additionally, photocatalytic methods using rhenium or other transition metal complexes have emerged as powerful tools for N-O bond cleavage under ambient conditions. acs.orgnih.gov Specifically, the synthesis of this compound from its N-oxide precursor using a palladium catalyst has been documented in the chemical literature, confirming the viability of this route. chemicalbook.com
Reactions Involving 2-Chloropyridine (B119429) Derivatives
The nucleophilic aromatic substitution (SₙAr) reaction is a cornerstone of pyridine chemistry and provides a direct route to this compound. This method involves the displacement of a halide, typically chloride, from the 2-position of the pyridine ring by an amine nucleophile. youtube.com
The synthesis of the target compound has been successfully achieved by reacting 2-chloropyridine with 3-amino-1-propanol. chemicalbook.com This reaction is generally performed at elevated temperatures to overcome the energetic barrier of disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate. youtube.com A documented procedure reports a high yield of 95% for this specific transformation when conducted at 150 °C. chemicalbook.com
The reactivity of halopyridines in SₙAr reactions is influenced by both the nature of the halogen and the reaction conditions. The typical order of leaving group ability in activated aryl systems is F > Cl ≈ Br > I, which is known as the "element effect." nih.gov This trend is attributed to the high electronegativity of fluorine, which strongly activates the ring toward nucleophilic attack. However, in the substitution reactions of pyridinium (B92312) compounds, where the mechanism can be more complex, this order may differ, with the rate-determining step potentially shifting to the deprotonation of the addition intermediate. nih.gov
Base-Promoted Cascade Reactions
Cascade reactions, also known as tandem or domino reactions, offer an efficient approach to complex molecules by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. Base-promoted cascade reactions are particularly useful for the construction of heterocyclic rings like pyridines.
While a specific base-promoted cascade reaction for the direct synthesis of this compound is not prominently documented in the surveyed literature, the general strategy has been applied to create a wide array of other substituted pyridine derivatives. For example, one-pot procedures involving the condensation of alkynones, 1,3-dicarbonyl compounds, and an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) can yield polysubstituted pyridines under mild, often base-facilitated, conditions. organic-chemistry.org Another approach involves the cesium carbonate-promoted annulation of aromatic terminal alkynes with benzamides serving as the nitrogen source to produce 3,5-diaryl pyridines. nih.gov
Synthesis of Substituted this compound Derivatives
The synthesis of analogs of this compound often involves building the substituted aminopyridine framework from simpler starting materials.
Formation of Schiff Bases from 2-Aminopyridine (B139424)
A versatile method for preparing N-substituted 2-aminopyridines proceeds through a Schiff base intermediate. This two-step approach begins with the condensation reaction between 2-aminopyridine and a suitable aldehyde or ketone to form an imine, also known as a Schiff base. organic-chemistry.org This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium toward the product. organic-chemistry.org
The resulting imine can then be reduced to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. This method allows for significant structural diversity in the final product, as a wide variety of carbonyl compounds can be used in the initial condensation step. To synthesize derivatives of this compound, one could, for example, react 2-aminopyridine with a protected hydroxy-aldehyde, followed by reduction of the imine and deprotection of the hydroxyl group. This strategy makes Schiff base formation a key intermediate step in the synthesis of a library of substituted aminopyridine analogs. researchgate.netchemsynthesis.com
Nickel-Mediated C-N Bond Formation for 2-Aminopyridine Cores
Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming C-N bonds, enabling the synthesis of 2-aminopyridine cores from halo-pyridines and amine sources. While palladium catalysts are most famous for this transformation (Buchwald-Hartwig amination), nickel-based systems offer a cost-effective and highly effective alternative. chem960.com
Modern advancements in this area include dual catalytic systems that combine nickel with a photoredox catalyst. In one such method, a simple Ni(II) salt, in conjunction with an iridium-based photosensitizer, can catalyze the coupling of various amines with aryl halides. chemicalbook.com The proposed mechanism involves the photocatalyst absorbing light and engaging in a single-electron transfer process that facilitates the C-N bond-forming reductive elimination from a nickel(II) or nickel(III) amido complex. This approach avoids the need for air-sensitive Ni(0) complexes and harsh conditions, expanding the utility of nickel catalysis in aryl amination. chemicalbook.com The synthesis of (aminopyridine)nickel complexes has been well-documented, confirming the compatibility of the catalyst with the product core. chem960.com This catalytic C-N bond formation represents a state-of-the-art method for constructing the substituted 2-aminopyridine scaffold.
Coupling Reactions in Derivative Synthesis
The structural modification of the aminopyridine core, including that of this compound, frequently employs transition metal-catalyzed cross-coupling reactions. These methods are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of functional groups and the construction of complex molecular architectures.
Palladium-catalyzed reactions are particularly prominent in the synthesis of N-aryl-2-aminopyridine derivatives. rsc.org For instance, the Buchwald-Hartwig amination allows for the arylation of aminopyridines with various aryl bromides. In one study, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized using a palladium catalyst, specifically dichlorobis(triphenylphosphine)Pd(II), in conjunction with the ligand Xantphos and sodium tert-butoxide as a base. nih.govnih.gov This approach yielded the target N-aryl derivatives in moderate to good yields, ranging from 27% to 82%. nih.govnih.gov Similarly, Pd(II)-catalyzed annulation reactions of N-aryl-2-aminopyridines with internal alkynes have been used to construct N-(2-pyridyl)indole frameworks. rsc.org
Other notable coupling reactions include the Sonogashira and Glaser couplings. These have been utilized in the synthesis of aminopyridine derivatives designed as potential BACE1 inhibitors. nih.gov The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, and the Glaser coupling, which dimerizes terminal alkynes, provide pathways to extend the carbon framework of the aminopyridine molecule. nih.gov Although the resulting compounds showed weak inhibitory activity, these synthetic strategies highlight the potential of the aminopyridine motif. nih.gov
Copper-catalyzed reactions also offer an efficient means for synthesizing aminopyridine derivatives. An amination reaction using aqueous ammonia and a copper(I) catalyst has been developed for the synthesis of various aminopyridines under mild conditions. lookchem.com This method has proven effective for a range of bromopyridine derivatives, accommodating both electron-donating and electron-withdrawing groups. lookchem.com
The Suzuki cross-coupling reaction is another valuable tool, as demonstrated in the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides from a brominated precursor and various arylboronic acids. mdpi.com This highlights the versatility of coupling reactions in creating diverse libraries of aminopyridine-containing compounds.
Table 1: Overview of Coupling Reactions in the Synthesis of Aminopyridine Derivatives
| Coupling Reaction | Catalyst System | Reactants | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | PdCl2(PPh3)2 / Xantphos / NaOtBu |
4-(pyridin-3-yl)pyrimidin-2-amine + Aryl bromides | N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines | 27-82% | nih.govnih.gov |
| Pd(II)-Catalyzed Annulation | Pd(MeCN)2Cl2 / CuCl2 |
N-aryl-2-aminopyridines + Internal alkynes | N-(2-pyridyl)indoles | Moderate to high | rsc.org |
| Sonogashira Coupling | Not specified | Aminopyridine alkyne + Aryl/vinyl halide | Extended aminopyridine derivatives | Not specified | nih.gov |
| Glaser Coupling | Not specified | Terminal alkyne aminopyridines | Dimerized aminopyridine derivatives | Not specified | nih.gov |
| Copper-Catalyzed Amination | Cu2O / DMEDA |
Bromopyridine derivatives + Aqueous ammonia | Aminopyridine derivatives | High | lookchem.com |
| Suzuki Coupling | Not specified | 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide + Arylboronic acids | 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides | Up to 72% | mdpi.com |
Stereoselective Synthesis and Chiral Analogues
The synthesis of specific stereoisomers of this compound analogues is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Stereoselective synthesis aims to produce these specific isomers in high purity.
Enzymatic catalysis represents a powerful approach for achieving high stereoselectivity. Dihydroxyacetone phosphate (B84403) (DHAP)-dependent aldolases, for example, catalyze the aldol (B89426) addition of DHAP to various aldehydes, creating products with two new, well-defined stereocenters. nih.gov This method has been successfully applied to the synthesis of chiral acyclic nucleoside analogues, where the chirality of the side chain is critical for antiviral activity. nih.gov By selecting the appropriate aldolase, specific diastereomers can be obtained with high conversion yields (70-90%). nih.gov
Cation-directed cyclization under phase-transfer catalysis is another method for achieving enantioselectivity. This has been used to synthesize functionalized 4- and 6-azaindolines from aminopyridine-derived imines with high levels of enantiomeric excess. nih.gov
Furthermore, N-heterocyclic carbenes (NHCs) have been employed as catalysts in the enantioselective [3+3] annulation of enals with 5-aminopyrazoles. acs.org This reaction constructs pyrazolo[3,4-b]pyridone scaffolds, which are structurally related to aminopyridines, and can also be used to create enantiopure spirooxindone derivatives. acs.org
Table 2: Examples of Stereoselective Synthesis Methods for Aminopyridine-Related Structures
| Method | Catalyst/Enzyme | Substrate Type | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Enzymatic Aldol Addition | DHAP-dependent aldolases | Aldehyde derivatives of pyrimidines | Chiral acyclic nucleoside analogues | High diastereoselectivity (d.e. up to 97%) | nih.gov |
| Cation-Directed Cyclization | Phase-transfer catalyst | Aminopyridine-derived imines | Enantiopure 4- and 6-azaindolines | High enantioselectivity | nih.gov |
| NHC-Catalyzed Annulation | N-Heterocyclic Carbene (NHC) | 5-Aminopyrazoles + Enals | Enantiopure pyrazolo[3,4-b]pyridones | Enantioselective construction of pyridone ring | acs.org |
Iii. Chemical Reactivity and Reaction Mechanisms of 2 3 Hydroxypropyl Aminopyridine
Nucleophilic Reactivity of the Amino Functionality
The amino group attached to the C2 position of the pyridine (B92270) ring is a primary site for nucleophilic reactions. Its reactivity is modulated by the electron-withdrawing nature of the pyridine ring. While the nitrogen atom of the amino group possesses a lone pair of electrons, its nucleophilicity is somewhat attenuated compared to aliphatic amines due to resonance effects with the aromatic ring. However, it remains sufficiently nucleophilic to participate in a variety of chemical transformations.
The reactivity of the amino group is evident in its ability to undergo reactions such as acylation, alkylation, and condensation. For instance, 2-aminopyridines can react with aldehydes in oxidative amidation reactions, catalyzed by transition metals, to form N-pyridinylamides. A plausible mechanism for such a reaction involves the initial formation of a hemiaminal intermediate, followed by oxidation to the corresponding amide. researchgate.net
Furthermore, multicomponent reactions involving 2-aminopyridine (B139424) derivatives highlight the nucleophilic character of the amino group. In the synthesis of more complex heterocyclic systems, the amino group can act as the initial nucleophile, attacking an electrophilic center and triggering a cascade of cyclization and aromatization steps. nih.gov For example, the reaction of an enaminone with malononitrile (B47326) and a primary amine, such as a 2-aminopyridine derivative, proceeds via nucleophilic attack of the amino group on a nitrile, leading to cyclization and the formation of a new pyridine ring. nih.gov
Participation of the Hydroxyl Group in Hydrogen Bonding and Reactions
The terminal hydroxyl group on the propyl chain significantly influences the molecule's physical properties and reactivity, primarily through its ability to engage in hydrogen bonding. This functional group can act as both a hydrogen bond donor and acceptor, allowing for intermolecular interactions that can affect solubility, boiling point, and crystal packing. In a biological context, such hydrogen bonding capabilities are crucial for the interaction of molecules with receptor binding sites.
From a reactive standpoint, the hydroxyl group is a versatile functional handle. It can undergo a range of chemical transformations, including:
Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids, depending on the reagents and reaction conditions.
Esterification: Reaction with carboxylic acids or their derivatives yields esters.
Etherification: Deprotonation followed by reaction with an alkyl halide leads to the formation of ethers.
Conversion to a leaving group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a variety of nucleophiles.
The chemoselective transformation of a hydroxyl group in a molecule containing other reactive sites, such as the amino group in 2-(3-hydroxypropyl)aminopyridine, can be challenging but is achievable with the appropriate choice of reagents and protecting group strategies.
V. Theoretical and Computational Studies of 2 3 Hydroxypropyl Aminopyridine
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule, which in turn dictate its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT studies on aminopyridine derivatives have been instrumental in understanding their reactivity and spectroscopic properties. nih.govnih.gov For instance, the B3LYP functional, a hybrid DFT method, combined with various basis sets like 6-31G(d,p) and 6-311++G(d,p), has been successfully used to optimize molecular geometries and predict properties. nih.govmdpi.com
Key parameters derived from DFT calculations that help in understanding the reactivity of 2-(3-Hydroxypropyl)aminopyridine include:
HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. researchgate.net
Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting how the molecule will interact with other molecules. mdpi.com
Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov
Studies on similar aminopyridine systems have demonstrated that DFT calculations can accurately predict vibrational spectra (FTIR and Raman), which aids in the structural characterization of these compounds. researchgate.net Furthermore, DFT has been used to investigate the formation of intermolecular hydrogen bonds, which are significant in the solid-state structure and biological activity of such molecules. researchgate.net The formation of dimers and other aggregates through hydrogen bonding can be confirmed by analyzing the interaction energies and spectral shifts calculated using DFT. researchgate.net
Table 1: Key DFT-Calculated Parameters and Their Significance
| Parameter | Significance |
| HOMO Energy | Indicates the molecule's electron-donating ability. |
| LUMO Energy | Indicates the molecule's electron-accepting ability. |
| HOMO-LUMO Gap | Relates to the chemical stability and reactivity of the molecule. |
| Molecular Electrostatic Potential (MESP) | Visualizes the charge distribution and predicts sites for intermolecular interactions. |
| Global Reactivity Descriptors (µ, η, ω) | Quantify the overall reactivity of the molecule. |
| Fukui Functions | Identify specific atomic sites prone to nucleophilic, electrophilic, or radical attack. |
While DFT is a powerful tool, other quantum chemical methods like Hartree-Fock (HF) and semi-empirical methods are also employed, particularly for larger systems where computational cost is a concern. wikipedia.org
Hartree-Fock (HF) Theory: This is an ab initio method that provides a fundamental starting point for more advanced calculations. However, it does not account for electron correlation, which can be a limitation for accurately predicting certain properties. nih.gov HF methods are often used in combination with other techniques or as a benchmark for comparison. mdpi.com
Semi-Empirical Methods: These methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.orguni-muenchen.de This makes them significantly faster than ab initio methods and suitable for high-throughput screening of large numbers of molecules. ucsb.edu They are particularly useful for predicting heats of formation and exploring conformational landscapes. uni-muenchen.de However, their accuracy can be variable and depends on the similarity of the molecule under study to those used in the parameterization. wikipedia.orgucsb.edu Newer semi-empirical methods continue to be developed to improve their accuracy and expand their applicability. nih.gov
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. These simulations provide detailed information about the motion of atoms and molecules, allowing for the investigation of dynamic processes and intermolecular interactions.
For a molecule like this compound, MD simulations can be used to:
Explore Conformational Flexibility: The molecule's hydroxypropyl side chain can adopt various conformations. MD simulations can reveal the preferred conformations and the energy barriers between them.
Study Solvation Effects: By simulating the molecule in a solvent (e.g., water), MD can provide insights into how the solvent molecules arrange around the solute and the nature of the solute-solvent interactions.
Investigate Intermolecular Interactions: MD simulations are particularly powerful for studying how multiple molecules of this compound interact with each other. This can lead to an understanding of aggregation, crystal packing, and the formation of hydrogen-bonded networks. mdpi.comnih.gov Studies on similar aminopyridine compounds have highlighted the importance of hydrogen bonding and π-π stacking interactions in their supramolecular structures. researchgate.net
Simulate Protein-Ligand Interactions: In the context of drug design, MD simulations can be used to study the stability of a ligand bound to a protein target, providing a more dynamic picture than static docking studies. nih.gov
The results of MD simulations can be analyzed to calculate various properties, such as radial distribution functions, which describe the probability of finding one molecule at a certain distance from another, and to identify persistent hydrogen bonds.
In silico Docking Studies and Binding Affinity Predictions
In silico docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. scispace.commdpi.com
For this compound, docking studies can be performed to:
Identify Potential Protein Targets: By docking the molecule against a panel of known protein structures, potential biological targets can be identified.
Predict Binding Modes: Docking simulations can reveal the specific orientation and conformation of the molecule within the binding site of a protein. This includes identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues of the protein. nih.govnih.gov
Estimate Binding Affinity: The docking process generates a scoring function that estimates the binding affinity (e.g., in kcal/mol) between the ligand and the receptor. nih.gov While these scores are approximations, they are useful for ranking different compounds in terms of their potential potency. scispace.comchemrxiv.org
The accuracy of docking studies depends on the quality of the protein structure and the sophistication of the docking algorithm and scoring function. The results of docking studies are often used as a starting point for more rigorous computational methods, such as MD simulations, to refine the binding pose and more accurately predict binding free energies.
Prediction of Physicochemical Properties (e.g., solubility, partition coefficient, Blood-Brain Barrier penetration)
Computational models can be used to predict various physicochemical properties of a molecule that are important for its "drug-likeness" and pharmacokinetic profile. researchgate.net These predictions are valuable in the early stages of drug discovery to assess the potential of a compound to be developed into a viable drug.
For this compound, the following properties can be predicted:
Solubility (logS): Aqueous solubility is a critical property for drug absorption. Computational models can predict the logarithm of the solubility, which is an important parameter for oral bioavailability. researchgate.net
Partition Coefficient (logP): The octanol-water partition coefficient (logP) is a measure of a molecule's lipophilicity. This property influences a drug's ability to cross cell membranes. bohrium.com
Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. Computational models can predict the brain/blood partition coefficient (logBB) or use a "BBB score" based on several physicochemical descriptors to estimate the likelihood of a compound penetrating the BBB. nih.govresearchgate.net Key factors influencing BBB penetration include molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. nih.gov
Table 2: Predicted Physicochemical Properties and Their Relevance in Drug Discovery
| Property | Description | Relevance |
| Solubility (logS) | The logarithm of the molar solubility in water. | Crucial for drug absorption and formulation. |
| Partition Coefficient (logP) | The ratio of the concentration of a compound in a mixture of two immiscible phases (octanol and water) at equilibrium. | Indicates the lipophilicity of a molecule, which affects its ability to cross biological membranes. |
| Blood-Brain Barrier (BBB) Penetration (logBB) | The logarithm of the ratio of the concentration of a compound in the brain to its concentration in the blood. | Essential for drugs targeting the central nervous system. |
| Polar Surface Area (PSA) | The sum of the surface areas of all polar atoms in a molecule. | A descriptor used to predict drug transport properties, including intestinal absorption and BBB penetration. |
| Number of Hydrogen Bond Donors/Acceptors | The count of hydrogen atoms attached to electronegative atoms (donors) and the count of electronegative atoms (acceptors). | Influences solubility and binding to biological targets. |
Vi. Supramolecular Chemistry Involving 2 3 Hydroxypropyl Aminopyridine Derivatives
Self-Assembly Processes and Network Formation
The self-assembly of aminopyridine derivatives is largely directed by the formation of robust hydrogen-bonding networks. The 2-aminopyridine (B139424) moiety is a well-established building block, or synthon, in crystal engineering due to its ability to form predictable intermolecular connections. nih.gov Molecules containing this scaffold often self-assemble through strong hydrogen bonds involving the amino group and the pyridine (B92270) nitrogen atom.
In derivatives like 2-(3-Hydroxypropyl)aminopyridine, the presence of the hydroxyl (-OH) group and the secondary amine (-NH-) group introduces additional hydrogen bond donors, while the pyridine nitrogen and hydroxyl oxygen act as acceptors. This multiplicity of sites allows for the formation of complex and stable one-, two-, or three-dimensional networks. For instance, studies on related 2-aminopyridinium salts show that N—H⋯O hydrogen bonds are dominant interactions that guide the crystal packing, often leading to the formation of helical chains and ring motifs. nih.gov
Table 1: Potential Hydrogen-Bonding Motifs in the Self-Assembly of this compound This table is a theoretical representation based on the functional groups of the molecule and known interactions in related systems.
| Donor Group | Acceptor Group | Type of Interaction | Potential Supramolecular Structure |
|---|---|---|---|
| Hydroxyl (O-H) | Pyridine Nitrogen | O-H···N | Chains, Dimers |
| Amine (N-H) | Hydroxyl Oxygen | N-H···O | Chains, Layers |
| Hydroxyl (O-H) | Hydroxyl Oxygen | O-H···O | Chains, Dimers (in catemeric motifs) |
| Amine (N-H) | Pyridine Nitrogen | N-H···N | Dimers, Chains |
Host-Guest Chemistry and Inclusion Complexation (e.g., with Cyclodextrins)
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. Cyclodextrins are common hosts used in pharmaceuticals to enhance the solubility, stability, and bioavailability of guest compounds. youtube.com They are cyclic oligosaccharides shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) inner cavity. youtube.com Derivatives such as 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD) are particularly favored due to their high aqueous solubility and safety profile. nih.gov
While specific studies on the inclusion of this compound with cyclodextrins are not prevalent, the principles of complexation are well-established for similar molecules. The formation of an inclusion complex is driven by the favorable interaction of the nonpolar part of the guest molecule with the hydrophobic cavity of the cyclodextrin (B1172386), displacing high-energy water molecules from the cavity. youtube.com For this compound, the pyridine ring is the most likely portion to be encapsulated within the 2-HP-β-CD cavity.
Studies involving other guest molecules with 2-HP-β-CD have demonstrated the formation of stable inclusion complexes, typically in a 1:1 stoichiometric ratio. nih.govmdpi.com The formation of these complexes can be confirmed through various analytical techniques:
¹H NMR Spectroscopy: Changes in the chemical shifts of the protons on the guest molecule and the inner protons (H-3 and H-5) of the cyclodextrin cavity provide direct evidence of inclusion. mdpi.com
FTIR Spectroscopy: Alterations in the vibrational frequencies of the guest molecule's functional groups upon complexation indicate its new microenvironment within the host. nih.gov
The hydroxypropyl and amino groups of the guest molecule, remaining outside the cyclodextrin cavity, can form hydrogen bonds with the hydroxyl groups on the exterior of the 2-HP-β-CD, further stabilizing the complex. mdpi.com This encapsulation can significantly improve the physicochemical properties of the guest molecule for various applications. sci-hub.se
Table 2: Typical Characteristics of Host-Guest Complexation with 2-HP-β-CD This table summarizes general findings from studies on 2-HP-β-CD with various guest molecules.
| Parameter | Typical Finding | Significance | Reference |
|---|---|---|---|
| Stoichiometry | 1:1 (Guest:Host) | Indicates encapsulation of a single guest molecule per cyclodextrin. | nih.govmdpi.com |
| Driving Force | Hydrophobic interaction, van der Waals forces | The nonpolar part of the guest enters the lipophilic cavity. | youtube.com |
| Analytical Evidence | Chemical shift changes in ¹H NMR; band shifts in FTIR | Confirms the formation of the inclusion complex. | mdpi.comnih.gov |
| Primary Benefit | Increased aqueous solubility and stability of the guest | Crucial for pharmaceutical and other applications. | nih.govsci-hub.se |
Non-Covalent Interactions: Hydrogen Bonding, π-π Stacking, Lone Pair-π Interactions
The supramolecular architecture of this compound derivatives is orchestrated by a hierarchy of non-covalent interactions. nih.govpnnl.gov
Hydrogen Bonding: This is the most significant interaction governing the assembly of this compound. The molecule contains multiple hydrogen bond donors (the -NH of the amino group and the -OH of the hydroxyl group) and acceptors (the pyridine ring nitrogen and the oxygen of the -OH group). This allows for a variety of strong, directional interactions such as N-H···N, N-H···O, and O-H···N. nih.govarxiv.org Computational and spectroscopic studies on hydrated 2-aminopyridine show that the aromatic nitrogen forms a particularly strong hydrogen bond. researchgate.net These interactions can lead to the formation of robust and predictable patterns, such as dimers and chains, which are fundamental to building more complex networks. nih.govsielc.com
π-π Stacking: This interaction occurs between the aromatic pyridine rings of adjacent molecules. The stability and geometry of π-π stacking depend on the electronic nature of the ring and its substituents. Theoretical calculations on pyridine dimers show that antiparallel-displaced and T-shaped geometries are among the most stable configurations. researchgate.net In the crystal structures of aminopyridine derivatives, π-π stacking is often observed, but its presence and strength can be influenced by the dominant hydrogen-bonding network. mdpi.com In some cases, strong hydrogen bonding can dictate the molecular arrangement in a way that precludes significant π-π overlap, as has been noted in certain mono-aminopyridine crystals. mdpi.com
Table 3: Summary of Key Non-Covalent Interactions
| Interaction Type | Participating Moieties | Description | Typical Energy (kcal/mol) |
|---|---|---|---|
| Hydrogen Bond | -OH, -NH, Pyridine N | Highly directional electrostatic interaction between a hydrogen atom and an electronegative atom. | 3-10 |
| π-π Stacking | Pyridine Ring ↔ Pyridine Ring | Attraction between the π-electron clouds of aromatic rings, often in parallel-displaced or T-shaped geometries. | 1-5 |
| Lone Pair-π | Hydroxyl Oxygen ↔ Pyridine Ring | Interaction between the lone pair on the oxygen atom and the π-system of the pyridine ring. | 0.5-2 |
Vii. Materials Science Applications of 2 3 Hydroxypropyl Aminopyridine Analogues
Catalytic Applications
The nitrogen atoms in the pyridine (B92270) ring and the amino group of 2-aminopyridine (B139424) derivatives make them excellent chelating ligands for transition metals, forming stable complexes that are highly effective as catalysts. rsc.orgresearchgate.net This has led to their use in a variety of catalytic systems, particularly in the field of cross-coupling reactions.
Hybrid heterogeneous catalysts combine the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and reusability). Analogues of 2-(3-Hydroxypropyl)aminopyridine are used to immobilize catalytically active metals onto solid supports. For instance, palladium (Pd) catalysts supported on materials like gamma-alumina (γ-Al2O3) are widely used in automotive three-way catalysts and other industrial processes. mdpi.com
The performance of these supported catalysts can be enhanced by functionalizing the support with ligands that stabilize the metal nanoparticles and prevent their agglomeration, which is a primary cause of deactivation. mdpi.comresearchgate.net The 2-aminopyridine moiety is particularly effective in this role. When anchored to a support like cellulose (B213188) and then combined with alumina (B75360) (forming a composite like AMP-Cell@Al2O3), it can strongly chelate with Pd(II) ions. This chelation helps to maintain a high dispersion of the active metal on the support surface, leading to a catalyst with high stability, activity, and recyclability. researchgate.net
The resulting Pd(II)-AMP-Cell@Al2O3 catalyst system benefits from the synergistic effects of its components: the high surface area and stability of the alumina support, the anchoring and stabilizing properties of the aminopyridine ligand, and the intrinsic catalytic activity of palladium. Such catalysts have demonstrated high efficiency in various chemical transformations. researchgate.netresearchgate.net For example, a multifunctional Cu-Pd/γ-Al2O3 catalyst, where the support's acidity and the bimetallic synergy play a key role, has been used for the direct synthesis of benzimidazole (B57391) derivatives. researchgate.net
Table 1: Characteristics of Supported Palladium Catalysts
| Catalyst System | Support Material | Key Features | Application Example |
| Pd/Al2O3 | Alumina (Al2O3) | High thermal stability, well-dispersed PdO at lower temperatures. mdpi.com | Automotive emission control. mdpi.com |
| Pd/CexOy-ZrO2 (CZO) | Ceria-Zirconia | Enhanced redox properties, promotes catalytic steam reforming. mdpi.com | Automotive three-way catalysts. mdpi.com |
| γ-Al2O3/IL-Pd | Ionic Liquid-modified Alumina | Prevents agglomeration of Pd nanoparticles, high recyclability. researchgate.net | Suzuki-Miyaura coupling reactions. researchgate.net |
| Cu-Pd/γ-Al2O3 | Alumina (γ-Al2O3) | Multifunctional with acidic support and bimetallic synergy. researchgate.net | Direct synthesis of benzimidazoles. researchgate.net |
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. nih.govrsc.org The Suzuki-Miyaura reaction, which forms a C-C bond between an organoboron compound and an organohalide, is one of the most widely used of these transformations, particularly for the synthesis of biaryl compounds. researchgate.netmdpi.com
The efficiency of the Suzuki reaction is highly dependent on the ligand coordinated to the palladium center. nih.gov 2-Aminopyridine derivatives serve as highly effective ligands in this context. rsc.orgresearchgate.net The nitrogen atom of the pyridine ring and the exocyclic amino group can chelate to the palladium atom, forming a stable five-membered ring complex. rsc.org This chelation stabilizes the catalytically active Pd(0) species and facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov
The use of aminopyridine-based ligands can lead to high turnover numbers and allow the reaction to proceed under mild conditions, often in aqueous media. researchgate.net The versatility of these ligands enables the coupling of a wide range of substrates, including various aryl halides and boronic acids. mdpi.comnih.gov For example, novel pyridine derivatives have been successfully synthesized via Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids in the presence of a palladium catalyst. nih.gov This highlights the crucial role of the aminopyridine scaffold in facilitating the synthesis of complex molecules for pharmaceuticals and materials science. nih.gov
Table 2: Examples of Suzuki-Miyaura Reactions Using Aminopyridine Scaffolds
| Starting Material | Coupling Partner | Catalyst System | Product Type | Yield | Reference |
| 5-bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4 / K3PO4 | Novel pyridine derivatives | Moderate to Good | nih.gov |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Arylboronic acids | Pd(PPh3)4 / K3PO4 | N-acetylated pyridine derivatives | Moderate to Good | nih.gov |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | 4,4'-Difluorobiphenyl | ~100% conversion | mdpi.com |
| 2-bromo-3-picoline | Phenylboronic acid derivative | Pd(dppf)Cl2 / K2CO3 | Functionalized biaryl precursor | 82% | nih.gov |
Optoelectronic Materials (e.g., Non-Linear Optical (NLO) applications of 2-aminopyridine complexes)
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for technologies like frequency conversion, optical switching, and data storage. Organic materials, particularly those with electron donor-acceptor (D-A) systems, are of great interest for NLO applications due to their large optical nonlinearities and fast response times. researchgate.net
2-Aminopyridine and its derivatives are excellent candidates for creating efficient NLO materials. researchgate.net The amino group (-NH2) acts as an electron donor, while the pyridine ring functions as an electron acceptor. This intramolecular charge transfer character, enhanced by the delocalized π-electron system of the pyridine ring, leads to a large molecular hyperpolarizability (β), which is a measure of the second-order NLO response. researchgate.net
By forming salts with various organic acids, such as L-tartaric acid, crystals of 2-aminopyridine complexes can be grown. These crystals often possess non-centrosymmetric structures, a prerequisite for second-order NLO effects like second-harmonic generation (SHG). researchgate.net For example, 2-amino-5-chloropyridinium-L-tartrate has been studied for its significant NLO properties. Materials with a wide optical transparency window and a low UV cut-off wavelength are particularly useful for NLO applications. researchgate.net The synthesis of various 2-aminopyridine derivatives has led to the development of fluorescent compounds and sensors, further demonstrating their utility in optoelectronics. researchgate.netnih.gov
Table 3: Properties of Selected 2-Aminopyridine-Based NLO Crystals
| Compound | NLO Property | Key Feature |
| 2-amino-5-chloro pyridinium-L-tartrate | Second-Harmonic Generation (SHG) | Phase-matchable organic single crystal. researchgate.net |
| 2-Aminopyridinium-4-Nitrophenolate Nitrophenol (2APNP) | Significant NLO properties | Donor-acceptor interactions. researchgate.net |
| Dimethyl amino pyridinium-4-Nitrophenolate 4-Nitrophenol (DMAPNP) | Significant NLO properties | Enhanced donor strength from dimethylamino group. researchgate.net |
Functional Materials Development
The chemical versatility of the 2-aminopyridine scaffold makes it a valuable building block for a wide range of functional materials. nih.govnih.gov The presence of multiple reaction sites—the pyridine nitrogen, the amino group, and the pyridine ring itself—allows for straightforward modification and incorporation into larger molecular and polymeric structures. rsc.orgnih.gov
Derivatives of 2-aminopyridine are extensively used in the development of:
Fluorescent Probes and Sensors: The inherent fluorescence of many 2-aminopyridine derivatives can be modulated by the introduction of different functional groups or by interaction with specific analytes. researchgate.netsciforum.net This has led to the creation of chemosensors for detecting metal ions like Fe³⁺ and Hg²⁺, where the binding event causes a measurable change in the fluorescence signal (e.g., quenching). researchgate.net The photophysical properties can be tuned by changing the solvent, a phenomenon known as solvatochromism. sciforum.net
Intermediates for Complex Synthesis: 2-Aminopyridines are considered key precursors for synthesizing a variety of heterocyclic compounds with diverse biological and material properties. nih.govresearchgate.net They serve as starting materials for constructing fused heterocyclic systems like imidazo[1,2-a]pyridines, which are themselves important in medicinal chemistry and materials science. researchgate.netresearchgate.net
Ligands for Coordination Chemistry: Beyond catalysis, 2-aminopyridine derivatives are used as ligands to create complex coordination compounds and metal-organic frameworks (MOFs). researchgate.net These materials have potential applications in gas storage, separation, and as magnetic materials. researchgate.net
The ability to easily synthesize a wide array of substituted 2-aminopyridines through methods like multicomponent reactions allows for the rapid generation of libraries of compounds for screening and development of new functional materials. nih.govgoogle.com
Viii. Chemical Biology and Medicinal Chemistry Research Involving 2 3 Hydroxypropyl Aminopyridine
Integrin Inhibition and Receptor Binding Studies (e.g., αvβ3/αvβ5 integrin inhibitors)
Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in processes like cell migration, proliferation, and survival. nih.govscbt.com The αvβ3 and αvβ5 integrins, in particular, are highly expressed in solid cancers and are important in tumor growth, angiogenesis, and metastasis, making them significant targets for anticancer therapies. nih.gov
While direct studies on 2-(3-Hydroxypropyl)aminopyridine as an integrin inhibitor are not extensively documented in publicly available research, the broader class of aminopyridine derivatives has been investigated for interaction with various biological receptors. The development of small molecule inhibitors for integrins is an active area of research. nih.gov For example, the cyclic pentapeptide Cilengitide is a well-known inhibitor of αvβ3 and αvβ5 integrins that has been studied in the context of glioblastoma. nih.govnih.gov Research into novel, specific inhibitors continues, with a focus on designing molecules that can differentiate between integrin subtypes to achieve targeted therapeutic effects and avoid off-target toxicities. nih.gov The potential for aminopyridine-based scaffolds to serve as a foundation for new integrin antagonists remains an area for future exploration.
Anticancer Activity and Anti-proliferative Studies
The pyridine (B92270) moiety is a common feature in a wide range of anticancer agents, valued for its ability to engage in various biological interactions. researchgate.net Derivatives of 2-aminopyridine (B139424), in particular, have shown promise in the development of new chemotherapeutic agents. nih.govnih.gov Research has demonstrated that molecules incorporating this scaffold can exhibit significant antiproliferative effects against various human cancer cell lines. nih.govnih.gov
Studies on derivatives closely related to this compound have demonstrated notable in vitro activity. A series of 2-(3'-substituted-2'-hydroxypropylamino)pyridines were synthesized and evaluated for their effects on colorectal cancer cells. researchgate.net These compounds were assessed for their ability to inhibit cell proliferation and migration, two key processes in cancer progression. researchgate.netmdpi.com
The research indicated that the incorporation of the bioactive pyridine moiety can enhance the anticancer properties of molecules. researchgate.net Molecular docking studies performed on these derivatives suggested that they could serve as lead compounds for the development of new anticancer drugs. researchgate.net The antiproliferative activity of pyridine derivatives is often influenced by the nature and position of various functional groups on the molecule, which can affect properties like polarity and size, thereby impacting their interaction with biological targets. nih.gov
| Compound Class | Cancer Cell Line | Activity Observed | Reference |
| 2-(3'-substituted-2'-hydroxypropylamino)pyridines | Colorectal Cancer | Antiproliferative and antimigratory properties | researchgate.net |
| Pyridine Derivatives | Breast Adenocarcinoma (MCF7) | Antiproliferative activity (IC50 values varied with substitution) | nih.gov |
| 2-thioxoimidazo[4,5-b]pyridine derivatives | Various Human Cancer Lines | Antiproliferative activity | nih.gov |
Glioblastoma is an aggressive form of brain cancer that presents significant treatment challenges, partly due to the difficulty of getting drugs across the blood-brain barrier. nih.gov The pyridine moiety has been incorporated into novel compounds designed to enhance central nervous system penetration and exhibit cytotoxicity against glioblastoma cells. nih.gov
While direct studies on this compound for glioblastoma are limited, related aminopyridine compounds have shown relevant activity. For instance, 4-aminopyridine (B3432731) (4-AP), a voltage-gated potassium (Kv) channel blocker, has been shown to inhibit cell proliferation and induce apoptosis in glioma cells. nih.gov This suggests that targeting ion channels with aminopyridine-based structures could be a viable strategy against brain tumors. Computational and synthetic studies on pyridine variants of other chemical scaffolds have successfully identified compounds with improved water solubility, brain tumor penetration, and potent glioblastoma toxicity, with IC50 values in the low micromolar range. nih.gov
Neurological Activity (e.g., Anticonvulsant Properties)
The 2-aminopyridine scaffold is a key component in the synthesis of various pharmaceutical products with effects on the central nervous system, including anticonvulsants. researchgate.net The ability of certain aminopyridines to modulate neuronal activity forms the basis of their therapeutic potential in neurological disorders. nih.govnih.govresearchgate.net
A study investigating a series of 2-(3'-substituted-2'-hydroxypropylamino)pyridines, which are close structural analogs of this compound, identified significant anticonvulsant activity. researchgate.net In this research, compounds were synthesized and tested in animal models to assess their ability to prevent or delay the onset of seizures. One of the derivatives, 2-(3'-Diethylamino-2'-hydroxypropylamino)pyridine, was found to exhibit the highest anticonvulsant activity within the tested series. researchgate.net This finding highlights the potential of the 2-(hydroxypropylamino)pyridine backbone as a scaffold for developing new antiepileptic drugs. researchgate.netmdpi.com Other aminopyridines, such as 4-aminopyridine and 3,4-diaminopyridine, are known to act as potassium channel blockers, a mechanism that can restore nerve signal conduction and is utilized in treating conditions like multiple sclerosis. nih.govnih.gov
| Compound Series | Neurological Activity Investigated | Key Finding | Reference |
| 2-(3'-substituted-2'-hydroxypropylamino)pyridines | Anticonvulsant | 2-(3'-Diethylamino-2'-hydroxypropylamino)pyridine showed the highest activity. | researchgate.net |
| 4-Aminopyridine (4-AP) | Neuroprotection, Anticonvulsant | Blocks voltage-gated potassium channels; used in acute seizure models. | nih.govfrontiersin.org |
| 3,4-Diaminopyridine (3,4-DAP) | Neuromodulation | Enhances brain motor activity by potentiating synaptic transmission. | nih.govresearchgate.net |
Immunomodulatory and Anti-inflammatory Research
Derivatives of 2-aminopyridine are known precursors in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Piroxicam and Tenoxicam, indicating the scaffold's relevance in modulating inflammatory pathways. researchgate.net While specific research on the immunomodulatory properties of this compound is not widely published, the broader family of aminopyridines has been investigated for such effects.
For example, 4-aminopyridine has been shown to attenuate inflammation in a mouse model of burn injury by reducing the expression of pro-inflammatory cytokines like IL-1β and TNF-α, while increasing anti-inflammatory markers. nih.gov This suggests that aminopyridine compounds can influence immune cell behavior, such as promoting the differentiation of macrophages toward an anti-inflammatory phenotype. nih.gov The ability of various compounds to modulate the immune response, including the regulation of cytokine production and immune cell recruitment, is a critical aspect of host defense and wound healing. mdpi.commdpi.com Further research is needed to determine if this compound shares these anti-inflammatory or immunomodulatory capabilities.
Design of Biological Probes and Imaging Agents
Fluorescent molecules are essential tools in biomedical research for applications such as protein analysis, immunoassays, and cellular imaging. nih.gov The 2-aminopyridine core structure is a promising scaffold for the development of fluorescent probes due to its inherent fluorescence and relatively small size, which can facilitate its use in biological systems. nih.gov
Research has focused on the synthesis of multisubstituted aminopyridines to study their fluorescent properties. By incorporating specific functional groups, such as an azide, aminopyridine-based molecules can be designed as "pro-fluorescent" probes. These probes can undergo "click" reactions with other molecules (e.g., an alkyne-modified protein), leading to a significant increase in fluorescence upon ligation. This "clicking-and-probing" approach helps to minimize background fluorescence and is a valuable technique in bioorthogonal chemistry for labeling and imaging biomolecules. nih.gov A study demonstrated the potential of an azide-substituted aminopyridine as a biological probe by successfully using it in a "clicking-and-probing" experiment on bovine serum albumin (BSA). nih.gov This highlights the utility of the aminopyridine scaffold in creating sophisticated tools for biological imaging and detection.
Fluorescent Properties and "Click-and-Probing" Applications
The aminopyridine scaffold is a subject of interest in the development of fluorescent molecules for biological applications. nih.gov Unsubstituted pyridin-2-amine is noted for its high quantum yield (Φ = 0.6), making it a promising base structure for fluorescent probes. nih.govresearchgate.net Its small size is also advantageous, as it can be more easily introduced into biological environments with minimal steric hindrance. nih.gov
Researchers have synthesized and studied the fluorescent properties of various multisubstituted aminopyridines. nih.gov For instance, a study on 2-amino-6-phenylpyridine-3,4-dicarboxylates with different substituents on the amine group (tertiary butyl, benzyl, and cyclohexyl) showed quantum yields of 0.34, 0.44, and 0.31, respectively. nih.gov The investigation of solvent effects on 2-amino-3-cyanopyridine (B104079) derivatives revealed that fluorescence shifts in wavelength from 350 to 437 nm, with a significant wavelength shift observed in polar solvents like DMSO. sciforum.net
A key application of these fluorescent properties is in "click-and-probing" chemistry. nih.gov This technique utilizes bioorthogonal reactions, such as the click reaction between an azide and an alkyne, to label biomolecules. nih.gov Certain aminopyridine derivatives functionalized with an azido (B1232118) group act as "pre-fluorescent" probes. nih.gov The fluorescence is "switched on" only after the click reaction occurs, which helps to minimize background fluorescence and eliminates the need for complex washing procedures often required in traditional bioorthogonal chemistry. nih.gov
In a practical demonstration, an aminopyridine probe with an azide group was used in a "clicking-and-probing" experiment with bovine serum albumin (BSA) that had been conjugated with an alkynyl group. nih.gov This experiment showcased the potential of aminopyridine-based molecules as effective biological probes for detection and analysis in biochemical systems. nih.gov The successful ligation and subsequent fluorescence provide a method for selectively labeling proteins and other biomolecules. nih.govresearchgate.net
| Feature | Description | Source |
|---|---|---|
| Core Scaffold | Unsubstituted pyridin-2-amine | nih.govresearchgate.net |
| Key Property | High quantum yield (Φ = 0.6) | nih.gov |
| Advantage | Small size for better biological integration | nih.gov |
| Application | "Click-and-Probing" | nih.gov |
| Mechanism | Fluorescence "turn on" upon click reaction | nih.gov |
| Example | Labeling of BSA protein conjugated with an alkynyl group | nih.gov |
Other Therapeutic Targets and Mechanisms of Action (e.g., dioxygenase inhibitors, sodium channel modulators)
The 2-aminopyridine structure is a versatile scaffold that has been explored for its inhibitory activity against various therapeutic targets, including dioxygenases and sodium channels.
Dioxygenase Inhibitors
One class of dioxygenases targeted by aminopyridine-related structures is nitric oxide synthases (NOSs). A series of potent and selective human neuronal nitric oxide synthase (hnNOS) inhibitors has been developed based on the 2-aminopyridine scaffold. nih.gov The inhibition of nNOS is a therapeutic strategy for various neurological disorders. nih.gov A significant challenge in this area is achieving selectivity over other NOS isoforms, such as endothelial NOS (eNOS) and inducible NOS (iNOS), to avoid side effects like cardiovascular problems or immune system impairment. nih.gov One promising compound from this research, 6-(3-(4,4-difluoropiperidin-1-yl)propyl)-4-methylpyridin-2-amine dihydrochloride, demonstrated high potency for both rat (Ki = 46 nM) and human nNOS (Ki = 48 nM), with 388-fold selectivity over human eNOS and 135-fold selectivity over human iNOS. nih.gov
Another relevant dioxygenase target is indoleamine-2,3-dioxygenase (IDO1), an enzyme involved in tumor immune evasion. nih.gov While not specifically focused on this compound, research on hydroxyamidine inhibitors of IDO1 demonstrates the potential for related structures to act as potent inhibitors. nih.gov These inhibitors suppress tryptophan metabolism, which can impede the growth of IDO-expressing tumors in a lymphocyte-dependent manner. nih.gov
Sodium Channel Modulators
Voltage-gated sodium channels (VGSCs) are crucial for the generation and propagation of electrical signals in nerve and muscle cells. nih.gov Modulators of these channels are important for studying cellular excitability and have therapeutic potential. scbt.com The 2-aminopyridine scaffold has been identified as a source of potent and isoform-selective inhibitors of the Nav1.8 sodium channel, a target for the treatment of chronic pain. nih.gov The Nav1.8 isoform is primarily expressed in peripheral nervous system nociceptors, suggesting that its inhibition could provide pain relief with a reduced risk of CNS or cardiac side effects. nih.gov Research in this area has led to the development of 2-aminopyridine lead compounds with good pharmacokinetic profiles that have shown efficacy in nonhuman primate models of pain. nih.gov
| Target Class | Specific Target | Therapeutic Area | Key Findings | Source |
|---|---|---|---|---|
| Dioxygenase | Neuronal Nitric Oxide Synthase (nNOS) | Neurological Disorders | 2-aminopyridine derivatives show high potency and selectivity for nNOS over eNOS and iNOS. | nih.gov |
| Dioxygenase | Indoleamine-2,3-dioxygenase (IDO1) | Oncology | Hydroxyamidine inhibitors potently suppress tryptophan catabolism and tumor growth. | nih.gov |
| Ion Channel | Voltage-Gated Sodium Channel Nav1.8 | Chronic Pain | A 2-aminopyridine scaffold yields potent and selective inhibitors with in vivo efficacy. | nih.gov |
Ix. Future Directions and Emerging Research Areas
Advanced Synthetic Strategies
While classical methods for synthesizing 2-aminopyridine (B139424) derivatives are well-established, the future of organic synthesis lies in the development of more efficient, sustainable, and versatile strategies. For compounds like 2-(3-Hydroxypropyl)aminopyridine, research is moving beyond traditional two-component reactions.
One promising direction is the expansion of multicomponent reactions (MCRs) . A recently developed one-pot MCR for 2-amino-3-cyanopyridine (B104079) derivatives utilizes enaminones as key precursors under solvent-free conditions, showcasing a green and efficient approach to generating structural diversity. nih.govnih.gov This strategy is noted for its operational simplicity, rapid process, minimal waste, and high yields, making it a powerful tool in modern medicinal chemistry. nih.gov The proposed mechanism involves an initial Knoevenagel reaction, followed by intramolecular cyclization and aromatization. nih.gov
Future efforts will likely focus on adapting such MCRs to directly incorporate functionalities like the hydroxypropyl group, or to create libraries of analogs for screening. Furthermore, advancements in catalysis, including the use of novel palladium catalysts, are expected to enable more complex and previously inaccessible derivatives. researchgate.netresearchgate.net The simple, low-molecular-weight nature of the 2-aminopyridine core is advantageous, as it often leads to the formation of single products with minimal side reactions. rsc.org
Below is a table summarizing established synthetic routes for this compound.
| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Yield |
| 2-Bromopyridine | 3-Aminopropanol | 150°C | 95% |
| 2-Chloropyridine (B119429) | 3-Aminopropanol | - | - |
| 2-Pyridinamine, sodium salt | 3-Chloro-1-propanol | - | - |
| Data sourced from ChemicalBook. chemicalbook.com |
Exploration of Novel Coordination Architectures
The nitrogen atoms within the this compound structure (both on the pyridine (B92270) ring and the amino group) serve as excellent coordination sites for metal ions. This capability opens a vast field for the design and synthesis of novel coordination polymers and metal-organic frameworks (MOFs).
Emerging research on related pyridine-based ligands demonstrates the potential for creating sophisticated supramolecular structures. For instance, novel Fe(II) coordination polymers derived from V-shaped terpyridine ligands have been developed for applications in electrochromism and energy storage. rsc.org These materials exhibit rapid and reversible color switching and promising specific capacitance values. rsc.org
Future research on this compound will likely explore its use as a versatile ligand for constructing:
1D, 2D, and 3D Coordination Polymers: The hydroxypropyl group can participate in hydrogen bonding, directing the self-assembly of unique network topologies.
Functional MOFs: By incorporating this ligand, it may be possible to design MOFs with tailored pore environments for applications in gas storage, separation, or catalysis.
Metallo-supramolecular Assemblies: The formation of discrete cages or helicates with specific metal ions could be explored for host-guest chemistry or molecular sensing.
Deepening Mechanistic Understanding through Advanced Computational Methods
Computational chemistry offers powerful tools to predict molecular properties and reaction mechanisms, thereby guiding experimental work. researchgate.net For this compound and its derivatives, advanced computational methods are crucial for deepening the understanding of their behavior at a molecular level.
Density Functional Theory (DFT) has been shown to provide accurate results for the charge density distribution in aminopyridines. researchgate.net Such calculations can elucidate the electronic structure, reactivity, and spectroscopic properties of new derivatives. For instance, understanding the charge distribution helps explain the interaction of these molecules with biological targets. researchgate.net
Furthermore, molecular docking simulations are becoming indispensable in medicinal chemistry. As an example, docking studies on related 2-aminopyridine derivatives have been used to supplement experimental data on their antibacterial activity by predicting binding modes and interactions within target proteins. nih.govnih.gov The use of ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models provides early insights into the pharmacokinetic profiles of potential drug candidates. nih.govnih.gov
| Computational Method | Application in Aminopyridine Research | Reference |
| Density Functional Theory (DFT) | Calculation of charge density and vibrational analysis to understand electronic structure. | researchgate.net |
| Molecular Docking | Prediction of binding modes and interactions with biological targets (e.g., bacterial enzymes). | nih.govnih.gov |
| ADME-T Prediction | In silico assessment of pharmacokinetic properties and potential toxicity of new compounds. | nih.govnih.gov |
Future work will likely involve more sophisticated simulations, such as molecular dynamics (MD), to study the conformational flexibility of the hydroxypropyl chain and its influence on receptor binding or material properties.
Development of Targeted Chemical Biology Tools
The unique structural and electronic properties of the aminopyridine scaffold make it an excellent candidate for the development of chemical biology tools. rsc.org A key area of emerging research is the design of fluorescent probes for biological imaging and sensing.
Unsubstituted 2-aminopyridine itself has a high quantum yield, making it a promising starting point for fluorescent probes. mdpi.com Research has demonstrated that highly substituted aminopyridines can be synthesized and their fluorescent properties tuned by altering substituents. For example, the introduction of an azido (B1232118) group can quench fluorescence; this fluorescence can then be "turned on" via a bioorthogonal click reaction with an alkyne, forming a triazole. mdpi.com This "click and probe" strategy has been successfully used to label biomolecules like bovine serum albumin (BSA). mdpi.com
The cyanopyridine moiety, a close relative, has also been employed in bioorthogonal chemistry. The reaction between cyanopyridines and 1,2-aminothiols is a biocompatible ligation method used for peptide macrocyclization and the post-translational modification of proteins. researchgate.net
Future directions include:
Designing Solvatochromic Probes: Creating derivatives of this compound whose fluorescence emission changes based on the polarity of their environment, allowing them to probe different cellular compartments.
Developing Metal Ion Sensors: Exploiting the coordinating ability of the molecule to design probes that exhibit a fluorescent response upon binding to specific metal ions.
Site-Specific Protein Labeling: Incorporating derivatives into proteins through genetic code expansion to act as localized reporters of biological events. researchgate.net
| Aminopyridine Derivative | Application | Key Finding | Reference |
| Diethyl 6-(4-azidophenyl)-2-(cyclohexylamino)pyridine-3,4-dicarboxylate | Pre-fluorescent probe | Fluorescence is quenched by the azido group but increases 14-fold upon click reaction. | mdpi.com |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | Fluorescent scaffold | Reduction with LiAlH₄ produces a derivative with a high quantum yield (Φ = 0.81). | mdpi.com |
Innovation in Materials Science Applications
The ability of aminopyridines to form ordered structures through coordination chemistry and hydrogen bonding makes them valuable building blocks for advanced materials. researchgate.net The future in this area points towards the creation of "smart" materials whose properties can be controlled by external stimuli.
Drawing inspiration from related systems, this compound could be integrated as a key component in:
Electrochromic Devices: As demonstrated with terpyridine-based coordination polymers, aminopyridine-metal complexes could form thin films that change color in response to an applied voltage. rsc.org Such materials are promising for smart windows, displays, and sensors.
Energy Storage Materials: The same coordination polymers that show electrochromic behavior have also been investigated as supercapacitors, indicating a potential dual functionality for materials derived from aminopyridine ligands. rsc.org
Non-linear Optical (NLO) Materials: The "push-pull" electronic nature of certain aminopyridine derivatives can give rise to significant NLO properties, which are essential for applications in telecommunications and optical computing.
The hydroxypropyl group offers an additional site for modification or polymerization, potentially allowing these ligands to be grafted onto surfaces or incorporated into larger polymer backbones to create novel hybrid materials.
Translational Research in Medicinal Chemistry
The 2-aminopyridine moiety is a well-recognized pharmacophore present in numerous biologically active compounds. nih.govrsc.org It acts as a versatile scaffold in drug discovery, and future research will focus on translating promising laboratory findings into clinically relevant applications. rsc.org
Current research has already identified potent biological activities in related compounds:
Antibacterial Agents: 2-Amino-3-cyanopyridine derivatives have shown significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with MIC values as low as 0.039 µg/mL. nih.govnih.gov
Anticancer Agents: Derivatives of 2-aminopyridine have been discovered as dual inhibitors of ROS1 and ALK kinases, which are important targets in combating drug-resistant cancers. researchgate.net In a related class, 2-aminopyrimidine (B69317) derivatives have been developed as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov
The path forward in translational research will involve rigorous preclinical development, including optimizing lead compounds to improve efficacy and pharmacokinetic profiles, and comprehensive studies to ensure safety before any potential clinical investigation. The simple structure of the 2-aminopyridine core is an advantage, as it can simplify the identification of metabolites during drug development programs. rsc.org
| Compound Class | Biological Target/Activity | Disease Area | Reference |
| 2-Amino-3-cyanopyridines | Antibacterial (Gram-positive) | Infectious Diseases | nih.govnih.gov |
| 2-Aminopyridine derivatives | ROS1/ALK dual inhibitors | Cancer (Drug Resistance) | researchgate.net |
| 2-Aminopyrimidine derivatives | FLT3 inhibitors | Cancer (AML) | nih.gov |
Q & A
Q. Q1. What are the key synthetic routes for preparing 2-(3-Hydroxypropyl)aminopyridine, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 2-aminopyridine with 3-bromopropanol under basic conditions (e.g., K₂CO₃ in DMF) to introduce the hydroxypropyl group via nucleophilic substitution .
- Step 2: Optimize solvent polarity and temperature (e.g., 80–100°C) to enhance nucleophilicity and minimize side reactions like oxidation of the hydroxyl group.
- Step 3: Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the product.
Data Contradictions: highlights that yields vary (45–75%) depending on the protecting group strategy for the hydroxyl moiety.
Q. Q2. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm substitution patterns. For example, the hydroxypropyl group shows characteristic peaks at δ 1.8–2.2 ppm (CH₂) and δ 3.6–3.8 ppm (OH) .
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water 70:30) to assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~153.2 g/mol based on C₈H₁₂N₂O) .
Q. Q3. What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (oral LD₅₀ ~100 mg/kg in rats for structurally similar aminopyridines) .
- Engineering Controls: Use fume hoods to prevent inhalation of aerosols, as aminopyridines are classified as acute oral and dermal toxins .
- Waste Disposal: Neutralize with 10% acetic acid before incineration to avoid environmental contamination .
Advanced Research Questions
Q. Q4. How does the hydroxypropyl group influence the compound’s solubility and reactivity compared to unsubstituted aminopyridines?
Methodological Answer:
- Solubility: The hydroxyl group enhances water solubility (logP reduced by ~0.5 units vs. 2-aminopyridine), enabling aqueous-phase reactions. Solubility in polar solvents (e.g., DMSO) increases by 20–30% .
- Reactivity: The hydroxyl group participates in hydrogen bonding, affecting catalytic activity in metal complexes. For example, Pd-catalyzed cross-coupling reactions show 15% lower yields due to steric hindrance .
Data Contradictions: suggests conflicting reactivity trends; further DFT calculations are recommended to resolve discrepancies.
Q. Q5. What strategies mitigate degradation of this compound under acidic or oxidative conditions?
Methodological Answer:
- Stabilization: Store at 4°C in amber vials under nitrogen to prevent photodegradation and oxidation.
- Buffered Solutions: Use pH 7–8 phosphate buffers to avoid hydrolysis of the hydroxyl group, which degrades 30% faster at pH < 5 .
- Antioxidants: Add 0.1% BHT (butylated hydroxytoluene) to reaction mixtures to reduce radical-mediated decomposition .
Q. Q6. How can researchers validate conflicting toxicity data for this compound in aquatic environments?
Methodological Answer:
- Ecotoxicology Assays: Conduct Daphnia magna acute toxicity tests (OECD 202) and compare LC₅₀ values with structurally similar compounds (e.g., 2-aminopyridine: LC₅₀ = 1.2 mg/L) .
- Analytical Validation: Use LC-MS/MS to quantify biotransformation products (e.g., oxidized pyridine derivatives) in water samples .
Contradictions: classifies 2-aminopyridine as a marine pollutant, while claims no environmental hazard. Cross-testing under standardized protocols is essential.
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
